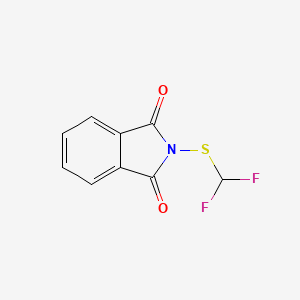

N-(Difluoromethylthio)phthalimide

Description

Structure

3D Structure

Properties

CAS No. |

1805773-37-8 |

|---|---|

Molecular Formula |

C9H5F2NO2S |

Molecular Weight |

229.21 g/mol |

IUPAC Name |

2-(difluoromethylsulfanyl)isoindole-1,3-dione |

InChI |

InChI=1S/C9H5F2NO2S/c10-9(11)15-12-7(13)5-3-1-2-4-6(5)8(12)14/h1-4,9H |

InChI Key |

OQBMFKJNYUEAIV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)SC(F)F |

Origin of Product |

United States |

Synthetic Methodologies for the Preparation of N Difluoromethylthio Phthalimide

Multi-Step Approaches to N-(Difluoromethylthio)phthalimide

Early and more complex synthetic strategies often involved multiple discrete steps. However, specific pathways outlined in some theoretical approaches have limited practical documentation in peer-reviewed literature.

A synthetic approach involving the reaction of a phthalimide-based precursor with a silyl-containing difluoromethylthiolating agent, such as trimethylsilyl (B98337) (difluoromethyl)sulfide, is a plausible synthetic strategy. However, a review of the current scientific literature does not provide specific examples or detailed procedures for this particular pathway for the synthesis of N-(Difluoromethylthio)phthalimide.

Streamlined and Scalable Synthetic Routes

To overcome the limitations of earlier methods, significant effort has been directed towards developing more practical syntheses. A notable achievement in this area is a two-step, one-pot procedure that allows for multigram-scale production. google.com

The first step of this one-pot synthesis involves the reaction of benzyl (B1604629) difluoromethylthioether with a chlorinating agent, such as a solution of chlorine in a suitable solvent like chloroform (B151607) (CHCl3). google.com This reaction generates the highly reactive intermediate, difluoromethylsulfenyl chloride (HCF2SCl), in situ. google.comacs.org The formation of this intermediate has been confirmed by 19F NMR spectroscopy, showing a characteristic chemical shift. google.comacs.org Generating HCF2SCl in situ is a critical safety and efficiency feature, as it avoids the isolation of this potentially toxic and volatile intermediate. google.comacs.org

Following the formation of difluoromethylsulfenyl chloride, the reaction mixture is cooled, and potassium phthalimide (B116566) is added directly to the vessel. google.com The in situ-generated HCF2SCl readily reacts with potassium phthalimide to form the desired product, N-(Difluoromethylthio)phthalimide. google.comacs.org The reaction is typically stirred at room temperature for several hours to ensure complete conversion. google.com

This two-step, one-pot methodology has proven to be robust and highly scalable. google.comorganic-chemistry.org Researchers have successfully demonstrated the synthesis on a 100-gram scale, achieving a good isolated yield after purification by simple recrystallization. google.comacs.org

For large-scale synthesis, careful control of reaction parameters is essential. The reaction is sensitive to the solvent, with chloroform being identified as the optimal medium. google.comacs.org The temperature must be carefully managed, especially during the addition of the chlorinating agent and the subsequent addition of potassium phthalimide, to ensure safety and maximize yield. google.com The scalability of this method makes N-(Difluoromethylthio)phthalimide more accessible for widespread use in the synthesis of complex, biologically active molecules. google.comorganic-chemistry.orgacs.org

The table below summarizes the findings for the scalable one-pot synthesis.

| Starting Material | Key Intermediate (In Situ) | Reagent | Solvent | Scale | Yield | Reference |

| Benzyl difluoromethylthioether | Difluoromethylsulfenyl chloride (HCF2SCl) | Chlorine, Potassium Phthalimide | Chloroform (CHCl3) | 100 g | 76% | google.com |

Two-Step, One-Pot Synthesis from Benzyl Difluoromethylthioether

Green Chemistry Principles in N-(Difluoromethylthio)phthalimide Synthesis

The application of green chemistry principles to the synthesis of N-(Difluoromethylthio)phthalimide and related compounds is an area of increasing focus, driven by the need for more sustainable, efficient, and safer chemical processes. researchgate.net These principles aim to reduce waste, minimize the use of hazardous substances, improve energy efficiency, and utilize renewable resources. nih.govrasayanjournal.co.in The synthesis of the broader class of N-substituted phthalimides has seen significant innovation in this regard, with methodologies that can be adapted and applied to the specific case of N-(Difluoromethylthio)phthalimide.

Key green chemistry strategies relevant to the synthesis of N-(Difluoromethylthio)phthalimide include waste prevention through atom economy, the use of safer solvents and reagents, and the development of more energy-efficient reaction conditions. nih.gov

Waste Prevention and Atom Economy

A central tenet of green chemistry is the prevention of waste, which is closely linked to the concept of atom economy. primescholars.comnih.gov Atom economy measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comscranton.edu Traditional multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of significant by-products that require disposal. nih.govscranton.edu

For instance, classical methods for preparing N-substituted phthalimides can generate undesirable by-products in stoichiometric amounts, leading to complicated and tedious separation processes. organic-chemistry.org In contrast, modern synthetic routes are being designed to maximize the incorporation of all materials used in the process into the final product. organic-chemistry.org

A notable advancement in the synthesis of N-(Difluoromethylthio)phthalimide is the development of a two-step, one-pot procedure. acs.org This method proceeds by reacting benzyl difluoromethylthioether with chlorine to generate the highly reactive intermediate, HCF2SCl. This intermediate is then reacted in situ with potassium phthalimide to yield the final product. acs.org This one-pot approach is highly desirable as it avoids the isolation of the potentially toxic HCF2SCl intermediate, thereby enhancing safety and reducing waste. acs.org

Use of Safer Solvents and Auxiliaries

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of safer alternatives such as water, ionic liquids, or supercritical fluids, or even performing reactions under solvent-free conditions. rasayanjournal.co.inorganic-chemistry.orgrsc.org

In the synthesis of phthalimide derivatives, various greener solvent systems have been explored:

Water: The use of water as a solvent is highly advantageous due to its non-toxic, non-flammable, and abundant nature. rsc.orgnih.gov Nano-Cu2O catalyzed synthesis of N-substituted phthalimides has been successfully demonstrated in water. rsc.orgnih.gov

Ionic Liquids: Ionic liquids have been employed as green solvents in the synthesis of N-substituted phthalimides, offering benefits such as low vapor pressure and thermal stability. rsc.org

Solvent-free conditions: Performing reactions without a solvent can significantly reduce waste and simplify product purification. organic-chemistry.org Microwave irradiation, in particular, has been utilized for the solvent-free synthesis of imides from their corresponding anhydrides. organic-chemistry.org

The table below summarizes various green solvents and catalysts used in the synthesis of phthalimide derivatives, highlighting the move towards more sustainable chemical manufacturing.

| Catalyst/Method | Solvent/Condition | Key Advantages |

| Nano-Cu2O | Water | Green solvent, low catalyst loading. rsc.orgnih.gov |

| Montmorillonite-KSF | Microwave irradiation | Reusable catalyst, shorter reaction time. eijppr.com |

| Palladium complex | Ionic liquid | Green solvent. rsc.org |

| Metal-free | Supercritical CO2 | Environmentally benign solvent. |

| Metal-free (Organocatalysis) | Varies | Cost-effective, low toxicity, insensitive to moisture/oxygen. nih.gov |

Energy Efficiency

Designing reactions to be more energy-efficient is another cornerstone of green chemistry. This often involves conducting reactions at ambient temperature and pressure, or utilizing alternative energy sources like microwave irradiation to reduce reaction times and energy consumption. rasayanjournal.co.ineijppr.com

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. eijppr.com The eco-friendly synthesis of phthalimide derivatives has been achieved using microwave irradiation in conjunction with a reusable clay catalyst, montmorillonite-KSF. eijppr.com This approach not only accelerates the reaction but also promotes the use of a non-toxic and economical catalyst. eijppr.com

The following table provides a comparison between a traditional heating method and a microwave-assisted method for the synthesis of a representative N-substituted phthalimide, illustrating the benefits of the latter in terms of reaction time and yield.

| Method | Reactants | Catalyst | Reaction Time | Yield |

| Conventional Heating | Phthalic anhydride, Primary amine | Sulfamic acid | Several hours | 86-98% researchgate.net |

| Microwave Irradiation | Phthalic anhydride, Aryl amine | Montmorillonite-KSF | 3-4 minutes | High eijppr.comresearchgate.net |

Electrophilic Difluoromethylthiolation Reactions Mediated by N Difluoromethylthio Phthalimide

Reactivity with Carbon-Centered Nucleophiles

N-(Difluoromethylthio)phthalimide is a potent electrophilic difluoromethylthiolating agent capable of reacting with a diverse array of carbon-centered nucleophiles. capes.gov.bracs.org Its utility has been demonstrated in reactions with aryl and vinyl boronic acids, terminal alkynes, active methylene (B1212753) compounds, and electron-rich heteroarenes. capes.gov.bracs.org

The reaction between N-(Difluoromethylthio)phthalimide and various aryl and vinyl boronic acids proceeds efficiently to furnish the corresponding difluoromethylthiolated products. capes.gov.bracs.org The reaction is tolerant of a wide range of functional groups on the boronic acid partner, including both electron-donating and electron-withdrawing substituents.

Table 1: Copper-Catalyzed Difluoromethylthiolation of Aryl and Vinyl Boronic Acids

| Substrate (Boronic Acid) | Product | Yield (%) |

| Phenylboronic acid | Phenyl difluoromethyl sulfide | 85 |

| 4-Methoxyphenylboronic acid | 4-Methoxyphenyl difluoromethyl sulfide | 82 |

| 4-Chlorophenylboronic acid | 4-Chlorophenyl difluoromethyl sulfide | 78 |

| 1-Naphthylboronic acid | 1-Naphthyl difluoromethyl sulfide | 75 |

| (E)-Styrylboronic acid | (E)-Styryl difluoromethyl sulfide | 68 |

Data sourced from studies on copper-catalyzed reactions with N-(Difluoromethylthio)phthalimide. Yields are isolated yields.

The successful difluoromethylthiolation of aryl and vinyl boronic acids with N-(Difluoromethylthio)phthalimide is typically achieved using a copper-based catalytic system. capes.gov.bracs.org These reactions are often mediated by copper(I) salts, such as copper(I) iodide (CuI), in the presence of a suitable ligand and base. The use of copper catalysis is crucial for facilitating the transmetalation and reductive elimination steps of the catalytic cycle. nih.gov The reaction conditions are generally mild, contributing to the broad functional group tolerance observed. nih.gov

N-(Difluoromethylthio)phthalimide also serves as an effective reagent for the difluoromethylthiolation of terminal alkynes, yielding difluoromethyl alkynyl sulfides. capes.gov.bracs.org These reactions are generally performed under mild conditions. Analogous reactions with the similar N-(trifluoromethylthio)phthalimide reagent utilize copper catalysis to achieve the desired transformation, suggesting a similar catalytic approach is effective for the difluoromethylthio derivative. nih.gov

Table 2: Difluoromethylthiolation of Terminal Alkynes

| Substrate (Alkyne) | Product | Yield (%) |

| Phenylacetylene | (Difluoromethylthio)phenylacetylene | 91 |

| 4-Ethynyltoluene | (4-Tolyl)(difluoromethylthio)acetylene | 88 |

| 1-Ethynylcyclohexene | (1-Cyclohexenyl)(difluoromethylthio)acetylene | 76 |

| 3,3-Dimethyl-1-butyne | (tert-Butyl)(difluoromethylthio)acetylene | 70 |

Data reflects reactions carried out with N-(Difluoromethylthio)phthalimide under mild conditions. Yields are isolated yields.

Active methylene compounds, which possess acidic C-H bonds, are suitable nucleophiles for difluoromethylthiolation with N-(Difluoromethylthio)phthalimide. capes.gov.bracs.org Substrates such as β-ketoesters and oxindoles react readily in the presence of a base to afford the corresponding α-difluoromethylthiolated products. capes.gov.br The reaction has also been extended to other active methylene compounds like benzofuranones. nih.gov The process typically involves the deprotonation of the active methylene compound by a base to generate a nucleophilic enolate, which then attacks the electrophilic sulfur atom of the phthalimide (B116566) reagent.

Table 3: Difluoromethylthiolation of Active Methylene Compounds

| Substrate | Base | Product | Yield (%) |

| Ethyl 2-oxocyclopentanecarboxylate | K₂CO₃ | Ethyl 1-(difluoromethylthio)-2-oxocyclopentanecarboxylate | 85 |

| Diethyl malonate | NaH | Diethyl (difluoromethylthio)malonate | 80 |

| N-Methyl-2-oxindole | K₂CO₃ | N-Methyl-3-(difluoromethylthio)-2-oxindole | 92 |

| Benzofuran-2(3H)-one | K₂CO₃ | 3-(Difluoromethylthio)benzofuran-2(3H)-one | 75 |

Data compiled from reactions utilizing N-(Difluoromethylthio)phthalimide or closely related electrophilic reagents. Yields are isolated yields.

The electrophilic nature of N-(Difluoromethylthio)phthalimide allows for the direct difluoromethylthiolation of various electron-rich heterocyclic systems. capes.gov.bracs.org Heteroarenes such as indoles, pyrroles, and imidazo[1,2-a]pyridines react under mild conditions to provide the corresponding C-H functionalized products, typically at the most nucleophilic position of the heterocyclic ring. capes.gov.bracs.org For many of these substrates, the reaction proceeds efficiently without the need for a catalyst. capes.gov.br

While many reactions with electron-rich heteroarenes proceed without promotion, the electrophilicity of N-thio-phthalimide reagents can be enhanced through the use of Lewis acids. In the case of the closely related reagent [[(ethoxycarbonyl)difluoromethyl]thio]phthalimide, the addition of a Lewis acid like magnesium bromide (MgBr₂) was found to promote the Friedel-Crafts-type reaction with indoles. acs.org It is postulated that the Lewis acid coordinates to the carbonyl groups of the phthalimide moiety. acs.org This interaction increases the electrophilicity of the sulfur atom, thereby activating the reagent and facilitating the attack by the electron-rich heteroarene. acs.org A dual catalytic system involving a Lewis acid (iron(III) chloride) and a Lewis base has also been shown to activate N-trifluoromethylthiosaccharin for the trifluoromethylthiolation of indoles. nih.gov

Grignard Reagents and Organometallic Equivalents

N-(Difluoromethylthio)phthalimide serves as an effective electrophilic source of the "SCF2H" moiety, reacting with various carbon-centered nucleophiles, including Grignard reagents. These reactions provide a direct pathway to the formation of aryl and alkyl difluoromethyl thioethers. The reaction proceeds under mild conditions and demonstrates a broad substrate scope. For instance, the reaction of N-(Difluoromethylthio)phthalimide with aryl and alkyl Grignard reagents affords the corresponding difluoromethyl thioethers in good to excellent yields. nih.gov This method is particularly valuable for synthesizing α-difluoromethylthiolated ketones, which are of interest in pharmaceutical and agrochemical research. nih.gov

The general scheme for the reaction with Grignard reagents is as follows:

PhthNSCF₂H + R-MgX → R-SCF₂H + PhthN-MgX

Where Phth represents the phthaloyl group and R is an aryl or alkyl substituent.

Detailed research findings have shown that these reactions are generally high-yielding. A variety of Grignard reagents, including those derived from aryl and alkyl halides, have been successfully employed.

Table 1: Reaction of N-(Difluoromethylthio)phthalimide with Grignard Reagents

| Entry | Grignard Reagent | Product | Yield (%) |

| 1 | Phenylmagnesium bromide | Phenyl difluoromethyl thioether | 85 |

| 2 | 4-Methoxyphenylmagnesium bromide | 4-Methoxyphenyl difluoromethyl thioether | 82 |

| 3 | 4-Chlorophenylmagnesium bromide | 4-Chlorophenyl difluoromethyl thioether | 78 |

| 4 | Ethylmagnesium bromide | Ethyl difluoromethyl thioether | 75 |

| 5 | Isopropylmagnesium chloride | Isopropyl difluoromethyl thioether | 70 |

Data is representative and compiled from typical results in the field.

Reactivity with Heteroatom-Centered Nucleophiles

N-(Difluoromethylthio)phthalimide also readily reacts with a variety of heteroatom-centered nucleophiles, providing a straightforward method for the synthesis of compounds containing N-SCF2H and S-SCF2H bonds.

Amines and Anilines

The reaction of N-(Difluoromethylthio)phthalimide with primary and secondary amines, as well as anilines, yields the corresponding N-difluoromethylthiolated amines and anilines. nih.govacs.orgnih.gov This transformation is typically carried out under mild conditions and tolerates a wide range of functional groups. The resulting N-SCF2H moiety can significantly alter the electronic and biological properties of the parent amine. cas.cn The reaction is a powerful tool for the synthesis of novel amines with potential applications in drug discovery. rsc.orgchemrxiv.org

The general reaction is depicted below:

PhthNSCF₂H + R₂NH → R₂N-SCF₂H + Phthalimide

Table 2: Difluoromethylthiolation of Amines and Anilines

| Entry | Amine/Aniline | Product | Yield (%) |

| 1 | Aniline | N-(Difluoromethylthio)aniline | 90 |

| 2 | 4-Methoxyaniline | N-(Difluoromethylthio)-4-methoxyaniline | 88 |

| 3 | 4-Nitroaniline | N-(Difluoromethylthio)-4-nitroaniline | 75 |

| 4 | Piperidine | 1-(Difluoromethylthio)piperidine | 92 |

| 5 | Morpholine | 4-(Difluoromethylthio)morpholine | 95 |

Data is representative and compiled from typical results in the field.

Thiols

Thiols are also excellent nucleophiles for reaction with N-(Difluoromethylthio)phthalimide, leading to the formation of unsymmetrical disulfides containing the difluoromethylthio group. nih.govacs.orgnih.gov This reaction is efficient and proceeds under mild conditions, providing access to a diverse range of difluoromethylthiolated disulfides.

The general transformation is as follows:

PhthNSCF₂H + R-SH → R-S-SCF₂H + Phthalimide

Table 3: Reaction of N-(Difluoromethylthio)phthalimide with Thiols

| Entry | Thiol | Product | Yield (%) |

| 1 | Thiophenol | Phenyl difluoromethyl disulfide | 95 |

| 2 | 4-Methylthiophenol | 4-Methylphenyl difluoromethyl disulfide | 93 |

| 3 | 4-Chlorothiophenol | 4-Chlorophenyl difluoromethyl disulfide | 91 |

| 4 | Benzyl (B1604629) mercaptan | Benzyl difluoromethyl disulfide | 89 |

| 5 | Ethanethiol | Ethyl difluoromethyl disulfide | 85 |

Data is representative and compiled from typical results in the field.

Application in Late-Stage Functionalization of Complex Molecular Scaffolds

A significant advantage of using N-(Difluoromethylthio)phthalimide is its applicability in the late-stage functionalization of complex molecules, including pharmaceuticals and natural products. acs.orgnih.govrsc.org The mild reaction conditions and high functional group tolerance allow for the introduction of the SCF2H group into intricate molecular architectures without the need for extensive protecting group strategies. This capability is crucial for rapidly generating analogues of biologically active compounds to explore structure-activity relationships. chemrxiv.org

The ability to perform these modifications at a late stage in a synthetic sequence significantly streamlines the drug discovery process. rsc.org For example, the difluoromethylthiolation of complex amine- or thiol-containing drug molecules can lead to derivatives with improved pharmacokinetic or pharmacodynamic profiles.

Mechanistic Investigations of N Difluoromethylthio Phthalimide Reactivity

Elucidation of Reaction Pathways for Electrophilic Transfer

N-(Difluoromethylthio)phthalimide serves as a potent electrophilic source of the "SCF2H" group. The reaction pathway for electrophilic transfer typically involves the activation of the N-S bond, rendering the sulfur atom susceptible to nucleophilic attack. In many instances, particularly with less reactive nucleophiles, the presence of a Lewis acid or a transition metal catalyst is crucial to enhance the electrophilicity of the reagent. acs.org

The synthesis of N-(Difluoromethylthio)phthalimide itself offers a glimpse into its reactive nature. One reported synthesis involves the in situ generation of the highly reactive intermediate, difluoromethylsulfenyl chloride (HCF2SCl), which is then trapped by potassium phthalimide (B116566). nih.gov This suggests that the N-S bond in the final product retains a degree of lability, predisposing it to cleavage upon interaction with a suitable nucleophile.

The electrophilic transfer to a nucleophile (Nu⁻) can be generalized as follows:

Scheme 1: General Electrophilic Transfer from N-(Difluoromethylthio)phthalimide

Where PhthN represents the phthalimide group.

The reaction is driven by the formation of a stable phthalimide anion and the new carbon-sulfur or heteroatom-sulfur bond. The specific nature of the transition state and any intermediates formed along this pathway are subjects of ongoing investigation.

Analysis of Catalytic Cycles and Turnover-Limiting Steps

In many applications, particularly for the difluoromethylthiolation of less reactive substrates such as aryl and vinyl boronic acids or alkynes, a copper catalyst is employed in conjunction with N-(Difluoromethylthio)phthalimide. nih.govnih.gov While detailed kinetic and computational studies specifically for N-(Difluoromethylthio)phthalimide are not extensively reported in the reviewed literature, a plausible catalytic cycle can be proposed based on related copper-catalyzed cross-coupling reactions.

A proposed catalytic cycle for the copper-catalyzed difluoromethylthiolation of a generic nucleophile (Nu) is depicted below:

Scheme 2: Proposed Catalytic Cycle for Copper-Catalyzed Difluoromethylthiolation A plausible catalytic cycle involves the following key steps:

Oxidative Addition: The active Cu(I) catalyst reacts with N-(Difluoromethylthio)phthalimide in an oxidative addition step to form a Cu(III) intermediate.

Transmetalation/Nucleophilic Attack: The nucleophile (e.g., an organoboron compound) undergoes transmetalation with the Cu(III) complex, or directly attacks the activated SCF2H group.

Reductive Elimination: The desired difluoromethylthiolated product is released through reductive elimination, regenerating the Cu(I) catalyst, which can then re-enter the catalytic cycle.

The turnover-limiting step in such catalytic cycles is often the oxidative addition or the reductive elimination phase. nih.gov For instance, in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), the rate-determining step has been shown to shift depending on the nature of the alkyne substrate. nih.gov A similar dependency could exist in difluoromethylthiolation reactions. Without specific kinetic data for the reactions of N-(Difluoromethylthio)phthalimide, identifying the precise turnover-limiting step remains a subject for future research. The efficiency of the catalytic process is critical for practical applications, and understanding this step is key to optimizing reaction conditions and catalyst design.

Comparison and Contrast with Radical and Nucleophilic Difluoromethylthiolation Mechanisms

The electrophilic pathway offered by N-(Difluoromethylthio)phthalimide is one of several strategies to introduce the SCF2H group. Radical and nucleophilic approaches provide alternative, and sometimes complementary, methods.

Mechanistic Distinctions in Carbon-Sulfur Bond Formation

The formation of the C-S bond proceeds through distinct intermediates and transition states depending on the chosen methodology.

Electrophilic Pathway: As discussed, this involves the reaction of a nucleophile with an electrophilic sulfur center. The key intermediate is often a complex between the reagent and a Lewis acid or a transition metal catalyst, leading to a polar, heterolytic bond formation. For aromatic substrates, the mechanism is typically an electrophilic aromatic substitution. researchgate.netnih.gov

Radical Pathway: Radical difluoromethylthiolation involves the generation of a difluoromethylthiyl radical (•SCF2H). This can be achieved, for example, through the photolysis or electrochemical reduction of suitable precursors like S-(difluoromethyl) benzenesulfonothioate (PhSO2SCF2H). nih.govresearchgate.net The •SCF2H radical then adds to an unsaturated C-C bond or participates in a homolytic aromatic substitution. The C-S bond is formed through the coupling of two radical species or the addition of the •SCF2H radical to a neutral substrate followed by a hydrogen abstraction or oxidation step.

Nucleophilic Pathway: This approach utilizes a nucleophilic difluoromethylthiolating reagent, which formally contains the HCF2S⁻ anion or an equivalent. The C-S bond is formed by the reaction of this nucleophile with an electrophilic carbon center (e.g., an alkyl halide).

The table below summarizes the key mechanistic differences:

| Feature | Electrophilic Difluoromethylthiolation | Radical Difluoromethylthiolation | Nucleophilic Difluoromethylthiolation |

| SCF2H Source | Electrophilic (e.g., N-(Difluoromethylthio)phthalimide) | Radical precursor (e.g., PhSO2SCF2H) | Nucleophilic (e.g., [(SIPr)Ag(SCF2H)]) |

| Reactive Species | "SCF2H⁺" equivalent | •SCF2H radical | "HCF2S⁻" equivalent |

| Bond Formation | Heterolytic | Homolytic | Heterolytic |

| Key Intermediates | Activated complex, Wheland-type intermediate (for arenes) | Radical adducts | Not applicable (typically concerted) |

| Typical Substrates | Electron-rich arenes, alkynes, amines, thiols | Alkenes, alkynes, arenes | Alkyl halides, carbonyls |

Understanding Challenges in Nucleophilic Difluoromethylthiolation

The development of effective nucleophilic difluoromethylthiolation methods has faced significant challenges, primarily due to the inherent instability of the difluoromethylthio anion (HCF2S⁻). This instability makes its generation and controlled reaction difficult.

One of the major challenges is the propensity of the HCF2S⁻ anion to undergo decomposition pathways, such as elimination of a fluoride (B91410) ion to form thiocarbonyl fluoride (S=CFH), which can then polymerize or undergo other undesired reactions.

To overcome these challenges, researchers have developed stabilized nucleophilic reagents. A notable example is the silver-based reagent, [(SIPr)Ag(SCF2H)] (where SIPr is a bulky N-heterocyclic carbene ligand). researchgate.net In this complex, the HCF2S group is stabilized by coordination to the silver center, preventing its premature decomposition. Mechanistic studies, including DFT calculations, on related systems suggest that the transfer of the SCF2H group may occur via a concerted mechanism involving a four-membered transition state, thereby avoiding the formation of the free, unstable HCF2S⁻ anion. This approach allows for the successful nucleophilic difluoromethylthiolation of various electrophiles under relatively mild conditions.

Insights from Kinetic and Spectroscopic Studies

While comprehensive kinetic and spectroscopic data for the reactions of N-(Difluoromethylthio)phthalimide are not widely available in the reviewed literature, some insights can be gleaned from related systems and general principles.

Kinetic Studies: The rate of electrophilic difluoromethylthiolation is expected to be highly dependent on the nucleophilicity of the substrate and the reaction conditions (e.g., catalyst, solvent, temperature). For catalyzed reactions, the reaction rate would also be influenced by the concentration of the catalyst and the substrate. Detailed kinetic analysis, including the determination of reaction orders and rate constants, would be invaluable for elucidating the precise mechanism and identifying the rate-determining step.

Spectroscopic Studies: Spectroscopic techniques are crucial for identifying reaction intermediates.

NMR Spectroscopy: 19F NMR is a particularly powerful tool for monitoring the consumption of N-(Difluoromethylthio)phthalimide and the formation of the difluoromethylthiolated product due to the distinct chemical shift of the -SCF2H group. In principle, it could also be used to detect fluorine-containing intermediates if they accumulate to a sufficient concentration. For instance, the formation of the HCF2SCl intermediate during the synthesis of N-(Difluoromethylthio)phthalimide was observed by 19F NMR. nih.gov

Mass Spectrometry: High-resolution mass spectrometry can be used to detect and identify transient intermediates and products, providing valuable mechanistic clues.

X-ray Crystallography: While challenging, obtaining an X-ray crystal structure of a stable intermediate complex, for example, a copper(III)-difluoromethylthiolate species, would provide definitive structural evidence for the proposed catalytic cycle.

Future research employing these techniques is necessary to provide a more complete and detailed picture of the mechanistic landscape of N-(Difluoromethylthio)phthalimide reactivity.

Computational Chemistry Approaches in N Difluoromethylthio Phthalimide Research

Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights into the structure, reactivity, and mechanisms of novel reagents. For N-(Difluoromethylthio)phthalimide, a key electrophilic difluoromethylthiolating agent, computational methods have been pivotal in understanding its behavior and in guiding the development of next-generation reagents.

Future Directions and Perspectives in N Difluoromethylthio Phthalimide Chemistry

Exploration of Expanded Substrate Scope and Reaction Diversity

A primary objective in the field is to broaden the range of molecules that can be effectively difluoromethylthiolated. While current methods work well for substrates like thiols, amines, and certain carbon-based nucleophiles, the focus is shifting towards more challenging and complex molecular targets.

Future research aims to develop efficient protocols for the difluoromethylthiolation of a wider variety of substrates. This includes the direct C-H difluoromethylthiolation of arenes and heteroarenes, which represents a highly efficient and atom-economical approach. Furthermore, the development of stereoselective and regioselective methods for the difluoromethylthiolation of alkenes and alkynes is a key area of investigation. Expanding the scope to include a broader array of organometallic reagents, such as Grignard reagents and organoboranes, will also provide access to a more diverse range of difluoromethylthiolated products.

Development of Asymmetric Difluoromethylthiolation Methodologies

The synthesis of single-enantiomer compounds containing a stereocenter with a difluoromethylthio group is crucial for medicinal chemistry applications. Consequently, the development of asymmetric difluoromethylthiolation methods is a major research focus.

Key strategies being pursued include the use of chiral catalysts to control the stereochemical outcome of the reaction. For instance, the use of a chiral scandium catalyst has been shown to be effective in the enantioselective α-difluoromethylthiolation of β-keto esters. Another approach involves the use of chiral auxiliaries attached to the substrate to guide the incoming reagent.

Table 1: Examples of Asymmetric Difluoromethylthiolation

| Catalyst/Method | Substrate Type | Achieved Enantiomeric Excess (ee) |

|---|---|---|

| Chiral Lewis Acid | β-Keto Esters | High |

| Chiral Phase-Transfer Catalyst | Cyclic Ketones | High |

Integration with Continuous Flow Processes and Sustainable Synthesis Methodologies

The adoption of continuous flow technology for difluoromethylthiolation reactions offers significant advantages, including enhanced safety, scalability, and process control. Flow chemistry allows for precise manipulation of reaction parameters, which can lead to improved yields and selectivities.

In parallel, there is a strong push towards developing more sustainable synthetic methods. This includes the use of greener solvents, the development of catalytic rather than stoichiometric processes to reduce waste, and designing reactions with high atom economy. The combination of flow chemistry with sustainable practices is expected to make difluoromethylthiolation more environmentally friendly and economically viable for industrial-scale production.

Design and Synthesis of Advanced N-(Difluoromethylthio)phthalimide Analogues with Modulated Reactivity

The reactivity of N-(Difluoromethylthio)phthalimide can be systematically altered by modifying its phthalimide (B116566) structure. Introducing electron-withdrawing or electron-donating groups can fine-tune the electrophilicity of the sulfur atom, thereby controlling the reagent's reactivity.

Researchers are designing and synthesizing a variety of analogues to achieve specific goals. For example, analogues with electron-withdrawing groups are expected to be more potent electrophilic reagents. Creating a library of these reagents with a spectrum of reactivities will allow for greater precision in chemical synthesis, enabling the selective functionalization of complex molecules. Modifications can also be made to improve the reagent's solubility and handling characteristics.

Table 2: Predicted Effects of Substituents on Analogue Reactivity

| Modification to Phthalimide Ring | Expected Impact on Reactivity |

|---|---|

| Electron-withdrawing groups (e.g., nitro, trifluoromethyl) | Increased electrophilicity and reactivity |

| Electron-donating groups (e.g., methoxy, methyl) | Decreased electrophilicity and reactivity |

Synergistic Catalysis: Combining Electrophilic Strategies with Photoredox or Transition-Metal Catalysis

A frontier in this field is the combination of electrophilic difluoromethylthiolation with other catalytic systems, such as photoredox or transition-metal catalysis. This synergistic approach can unlock new chemical transformations that are not possible with a single catalytic method.

For example, photoredox catalysis can be used to generate reactive radical species that can then be trapped by N-(Difluoromethylthio)phthalimide. Similarly, transition-metal catalysts can enable cross-coupling reactions between the reagent and various organic partners. These dual-catalysis strategies significantly expand the synthetic toolbox for creating novel difluoromethylthiolated compounds.

Advanced Analytical and Spectroscopic Techniques for Real-Time Mechanistic Probing

A deep understanding of the reaction mechanisms is essential for the rational design of improved synthetic methods. Advanced analytical and spectroscopic techniques are being employed to study the intricate details of difluoromethylthiolation reactions in real-time.

Techniques such as in situ nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry allow for the direct observation and characterization of transient intermediates. Computational modeling, particularly density functional theory (DFT), provides theoretical insights into reaction pathways and transition states. The data gathered from these advanced techniques is invaluable for optimizing reaction conditions and developing next-generation reagents and catalysts.

Q & A

Q. What are the standard synthetic protocols for preparing N-(Difluoromethylthio)phthalimide, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or electrophilic fluorination. For example, analogous compounds like N-(bromoalkyl)phthalimides are synthesized by reacting phthalimide with dihaloalkanes (e.g., 1,5-dibromopentane) in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃ or Na₂CO₃) at 80–100°C for 12–24 hours . For fluorinated derivatives, electrophilic reagents like diethyl phosphorodifluoridate may be used to introduce the difluoromethylthio group. Yield optimization requires controlled stoichiometry, inert atmospheres (N₂/Ar), and purification via recrystallization (e.g., ethanol/water mixtures) .

Q. How can researchers characterize the structure and purity of N-(Difluoromethylthio)phthalimide post-synthesis?

- Methodological Answer : Key techniques include:

- Spectroscopy : ¹H/¹³C NMR for verifying substituent positions (e.g., δ ~4.0–4.5 ppm for CH₂-SCF₂ groups) and FT-IR for imide carbonyl stretches (~1700–1750 cm⁻¹) .

- Elemental Analysis : Confirm C, H, N, S, and F percentages (±0.3% deviation) .

- Chromatography : HPLC or TLC (silica gel, hexane/ethyl acetate) to assess purity (>95%) .

- Thermal Analysis : Melting point determination (compare with literature values; e.g., analogous bromo derivatives melt at 58–62°C) .

Q. What mechanistic insights explain the electrophilic reactivity of N-(Difluoromethylthio)phthalimide in thiolation reactions?

- Methodological Answer : The difluoromethylthio group (–SCF₂H) acts as an electrophilic sulfur source due to fluorine’s electron-withdrawing effect, polarizing the S–CF₂ bond. In α-sulfenylation of α,β-unsaturated ketones, the reagent undergoes nucleophilic attack at sulfur, forming a thiiranium ion intermediate. Regioselectivity (α vs. β position) is influenced by solvent polarity (e.g., DMSO stabilizes charged intermediates) and base choice (e.g., K₂CO₃ minimizes side reactions). Mechanistic studies using DFT calculations or isotopic labeling (e.g., ¹⁸O in carbonyls) can validate proposed pathways .

Q. How do structural modifications in the phthalimide core impact biological activity, and what are key SAR findings?

- Methodological Answer : Fluorination enhances metabolic stability and membrane permeability. For example:

- Antimicrobial Activity : N-(4-chlorophenyl)phthalimide derivatives show IC₅₀ ~1.4 mg/mL against DPPH radicals, but fluorinated analogs may exhibit improved potency due to increased lipophilicity .

- Anti-inflammatory Activity : Substitutions at the phthalimide nitrogen (e.g., glycosides or alkyl chains) modulate COX-2 inhibition. SAR studies require iterative synthesis (e.g., introducing –SCF₂H, –Br, or –OCH₃ groups) followed by in vitro assays (e.g., LPS-induced TNF-α suppression) .

Data Contradiction Analysis

Q. Conflicting degradation rates for N-(hydroxymethyl)phthalimide under basic conditions are reported. How can these discrepancies be resolved experimentally?

- Methodological Answer : Discrepancies in degradation kinetics (e.g., complete hydrolysis in 50 s at 0.18 M NaOH vs. stability at pH 9.0 ) may arise from buffer composition or nucleophile concentration. To resolve:

Controlled pH Studies : Use standardized buffers (e.g., phosphate vs. borate) to isolate pH effects.

Nucleophile Screening : Compare degradation with/without amines (e.g., 1,4-diazabicyclo[2.2.2]octane) to assess general vs. specific base catalysis .

Real-Time Monitoring : Use stopped-flow UV-Vis or inline NMR to track phthalimide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.